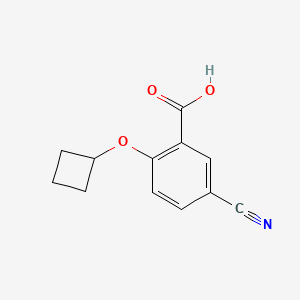![molecular formula C12H8BrN3 B13867007 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.
Métodos De Preparación
The synthesis of 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 4-bromobenzaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then cyclized to form the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its fluorescent properties are attributed to the intramolecular charge transfer (ICT) between the pyrazole and pyrimidine rings, which can be modulated by substituents on the phenyl ring .
Comparación Con Compuestos Similares
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine can be compared to other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar photophysical properties but different substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional nitrogen atoms, offering unique properties and applications in medicinal chemistry.
Coumarin-153, Prodan, and Rhodamine 6G: Commercial fluorescent probes that share some photophysical characteristics with pyrazolo[1,5-a]pyrimidines but differ in their chemical structures and specific applications.
The uniqueness of this compound lies in its combination of a bromophenyl group with the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical reactivity and photophysical properties .
Propiedades
Fórmula molecular |
C12H8BrN3 |
|---|---|
Peso molecular |
274.12 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8BrN3/c13-10-4-2-9(3-5-10)11-8-12-14-6-1-7-16(12)15-11/h1-8H |
Clave InChI |
JFXIRKMGGYGLAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC(=N2)C3=CC=C(C=C3)Br)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)

![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)








